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Compound of Interest

Compound Name:
5-(2-Hydroxyethyl)-2,3-dihydro-

1H-inden-1-one

Cat. No.: B15071641 Get Quote

Synthesis, Reactivity, and Pharmacological
Applications[1]
Executive Summary
Hydroxyethyl-functionalized indanones represent a specialized subclass of the indanone

pharmacophore, distinguished by the presence of a hydroxyethyl side chain (

or

). These compounds are pivotal in two primary contexts:

The Pterosin Class (C2-functionalized): Naturally occurring illudane sesquiterpenes (e.g.,

Pterosin B) exhibiting potent SIK3 inhibition and anti-diabetic properties.[1]

Chiral Intermediates (C6/C5-functionalized): Reduction products of acetyl-indanones, serving

as precursors for Donepezil-type acetylcholinesterase (AChE) inhibitors.

Part 1: The 2-(2-Hydroxyethyl) Scaffold (Pterosin B
Class)
The 2-(2-hydroxyethyl) moiety is the defining feature of Pterosin B, a compound that has

gained traction for its ability to inhibit Salt-Inducible Kinase 3 (SIK3).
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1.1 Synthetic Strategy: The "Ring-Closure" Approach
Direct alkylation of 1-indanone with ethylene oxide or 2-haloethanol often results in poly-

alkylation or low yields due to the acidity of the

-protons. A more robust, "self-validating" protocol involves constructing the indanone ring after
installing the hydroxyethyl chain. This approach, often utilized in the synthesis of deuterated
standards, ensures regiospecificity.

Core Logic:

Avoid Direct Alkylation: Direct C2-alkylation of indanone is thermodynamically difficult to

control (mono- vs. di-alkylation).

Pre-functionalization: Installing the hydroxyethyl group on the aromatic precursor (via

Grignard) locks the position before ring closure.

1.2 Experimental Protocol: Total Synthesis of Pterosin B
Precursor
Adapted from recent isotopic labeling studies (e.g., synthesis of d4-Pterosin B).

Reagents: 2,6-Dimethylbromobenzene, Ethylene Oxide,

-Butyllithium (

-BuLi), Methacrylic Anhydride, Polyphosphoric Acid (PPA).

Step-by-Step Methodology:

Hydroxyethylation (Grignard/Lithiation):

Setup: Flame-dried 3-neck flask under Argon.

Reaction: Dissolve 2,6-dimethylbromobenzene (10 mmol) in anhydrous THF. Cool to

-78°C. Add

-BuLi (1.1 eq) dropwise over 20 min. Stir for 1 h to generate the aryllithium species.
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Addition: Cannulate excess Ethylene Oxide (gas or solution in THF) into the mixture. Allow

to warm to RT overnight.

Workup: Quench with sat.

. Extract with

. Dry over

.

Result: 2-(2,6-Dimethylphenyl)ethanol.[2] (Yield: >90%).

Acylation (Friedel-Crafts Precursor):

Reaction: Treat the alcohol with acetyl chloride (1.2 eq) and

(1.1 eq) in

at 0°C. Note: Protection of the alcohol as an acetate may be required depending on the
specific cyclization conditions chosen next.

Cyclization (Ring Closure):

Reaction: The 2-(2,6-dimethylphenyl)ethyl acetate is reacted with methacrylic anhydride in

the presence of Polyphosphoric Acid (PPA) at 80°C.

Mechanism:[3][1][4][5][6] PPA acts as both solvent and catalyst, driving the intramolecular

acylation to form the indanone ring.

Hydrolysis:[6] The acetate group is hydrolyzed during the workup or in a subsequent mild

basic step (

,

) to reveal the free 2-hydroxyethyl group.

Diagram 1: Retrosynthetic Analysis of Pterosin B
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Caption: Retrosynthetic logic prioritizing pre-cyclization functionalization to ensure

regiospecificity.

Part 2: The 6-(1-Hydroxyethyl) Scaffold (Chiral
Reduction)
This scaffold typically arises from the asymmetric reduction of 6-acetyl-1-indanone. The

resulting chiral alcohol is a versatile building block for Donepezil analogs, where the

stereochemistry of the side chain can significantly influence binding affinity to AChE.

2.1 Synthetic Strategy: Corey-Bakshi-Shibata (CBS) Reduction
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To achieve high enantiomeric excess (ee > 95%), the CBS reduction is the industry standard. It

utilizes a chiral oxazaborolidine catalyst to direct the hydride attack.

2.2 Experimental Protocol: Asymmetric Reduction
Reagents: 6-Acetyl-1-indanone, (R)-2-Methyl-CBS-oxazaborolidine (1M in toluene), Borane-

dimethyl sulfide complex (

), Anhydrous THF.

Protocol:

Catalyst Preparation: In a flame-dried Schlenk flask under

, charge (R)-Me-CBS catalyst (0.1 eq). Dilute with anhydrous THF.

Borane Activation: Add

(0.6 eq) to the catalyst solution at RT. Stir for 15 min.

Substrate Addition: Dissolve 6-acetyl-1-indanone (1.0 eq) in anhydrous THF. Add this

solution dropwise to the catalyst/borane mixture over 1 hour via syringe pump. Critical: Slow

addition prevents non-catalyzed background reduction, maintaining high ee.

Quench: After TLC indicates completion (~2 h), carefully quench with MeOH (gas evolution!).

Workup: Concentrate in vacuo, redissolve in EtOAc, wash with 1N HCl (to remove catalyst),

brine, and dry over

.

Purification: Flash chromatography (Hexane/EtOAc) yields (S)-6-(1-hydroxyethyl)-1-

indanone.

Diagram 2: CBS Reduction Mechanism
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Caption: The chiral oxazaborolidine catalyst directs hydride attack to the Si-face of the ketone.

Part 3: Pharmacological Applications & Data[7][8]
The hydroxyethyl-indanone scaffold exhibits diverse biological activities. The table below

summarizes key potency data.

3.1 Comparative Activity Profile
Compound Class Target Mechanism

Key Potency Data
(IC50/Kd)

Pterosin B SIK3
Inhibition of Salt-

Inducible Kinase 3 (SIK3)

Pterosin B
NF-

B

Inhibition of

inflammatory signaling (Cell-based)

Donepezil Analogs AChE
Acetylcholinesterase

Inhibition (Highly potent)

Indanone Hybrids MAO-B
Monoamine Oxidase

B Inhibition

3.2 Mechanism of Action: SIK3 Inhibition (Pterosin B)
Pterosin B acts as a specific inhibitor of SIK3, a kinase involved in glucose metabolism and

skeletal development. Inhibition leads to the dephosphorylation of HDAC4, affecting

downstream gene expression related to gluconeogenesis.
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Diagram 3: SIK3 Signaling Pathway & Pterosin B Intervention
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Caption: Pterosin B inhibits SIK3, promoting HDAC4 nuclear entry and altering metabolic gene

expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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